Lipophilicity (cLogP) Advantage Over the Methyl Ester
The tert-butyl ester derivative exhibits a computed XLogP3 of 4.6 [1], which is substantially higher than the 2.8 XLogP3 calculated for the methyl ester analog (CID 54706807) [2]. This 1.8-log unit increase in partition coefficient directly reflects the contribution of the bulky tert-butyl group, enhancing solubility in non-polar media and predicted passive membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (XLogP3 = 2.8) |
| Quantified Difference | ΔXLogP3 = +1.8 (Target more lipophilic by 1.8 log units) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
For applications requiring passive diffusion across biological membranes or solubility in lipid-based formulations, the higher cLogP provides a quantitative rationale for selecting the tert-butyl ester over the methyl ester.
- [1] PubChem. (2025). Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (CID 101043832). Computed Properties. National Library of Medicine. View Source
- [2] PubChem. (2025). Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (CID 54706807). Computed Properties. National Library of Medicine. View Source
